

In-Depth Technical Guide: MRS4833 (CAS Number 2801627-78-9)

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Compound of Interest

Compound Name: MRS4833

Cat. No.: B15569639

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Abstract

MRS4833 is a potent, selective, and orally active competitive antagonist of the P2Y₁₄ receptor (P2Y₁₄R). With a CAS number of 2801627-78-9, this small molecule has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y₁₄ receptor. Its potential therapeutic applications in inflammatory conditions such as asthma and chronic neuropathic pain are of significant interest to the scientific community. This technical guide provides a comprehensive overview of **MRS4833**, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

The P2Y₁₄ receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, most notably UDP-glucose. It is primarily coupled to the G_{ai} subunit of the heterotrimeric G protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also couple to G_{aq}, resulting in the activation of phospholipase C (PLC) and an increase in intracellular calcium concentrations. The P2Y₁₄ receptor is expressed in various tissues and cells, including immune cells, and is implicated in inflammatory and immune responses.

MRS4833 has been identified as a potent and selective antagonist of the P2Y14 receptor, making it an invaluable tool for elucidating the receptor's functions and for the development of novel therapeutics targeting P2Y14R-mediated signaling.

Pharmacology

Mechanism of Action

MRS4833 acts as a competitive antagonist at the P2Y14 receptor. By binding to the receptor, it blocks the binding of endogenous agonists like UDP-glucose, thereby inhibiting the downstream signaling cascades initiated by P2Y14R activation.

Quantitative Data

The following table summarizes the key quantitative pharmacological data for **MRS4833**.

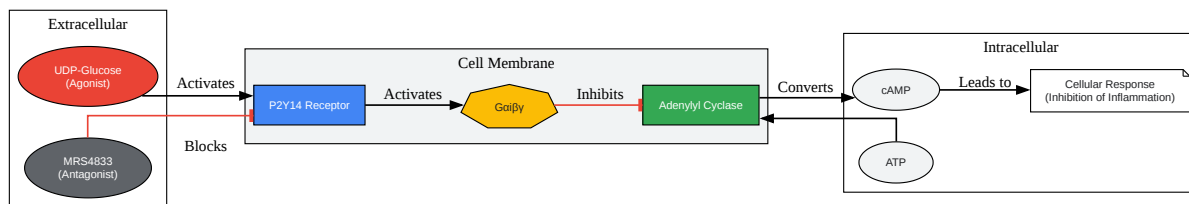
Parameter	Species	Value	Reference
IC50	Human	5.9 nM	[1]
Ki	Human	3.44 nM	[1]

P2Y14 Receptor Signaling Pathways

Activation of the P2Y14 receptor by its endogenous agonists initiates a cascade of intracellular events. **MRS4833**, as a competitive antagonist, blocks these signaling pathways.

Gαi-Coupled Signaling Pathway

The canonical signaling pathway for the P2Y14 receptor involves coupling to Gαi proteins.

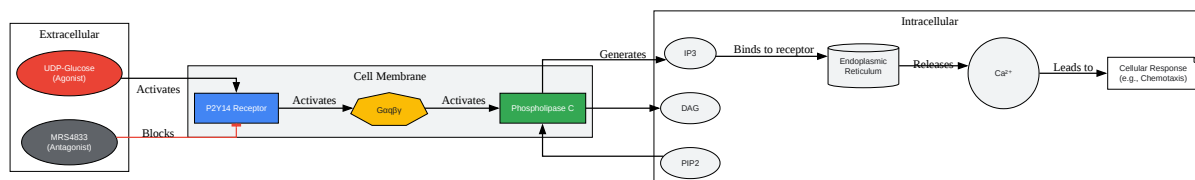


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P2Y14R Gai-Coupled Signaling Pathway

Gαq-Coupled Signaling Pathway

In some cellular contexts, the P2Y14 receptor can also couple to Gαq proteins, leading to calcium mobilization.



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P2Y14R Gαq-Coupled Signaling Pathway

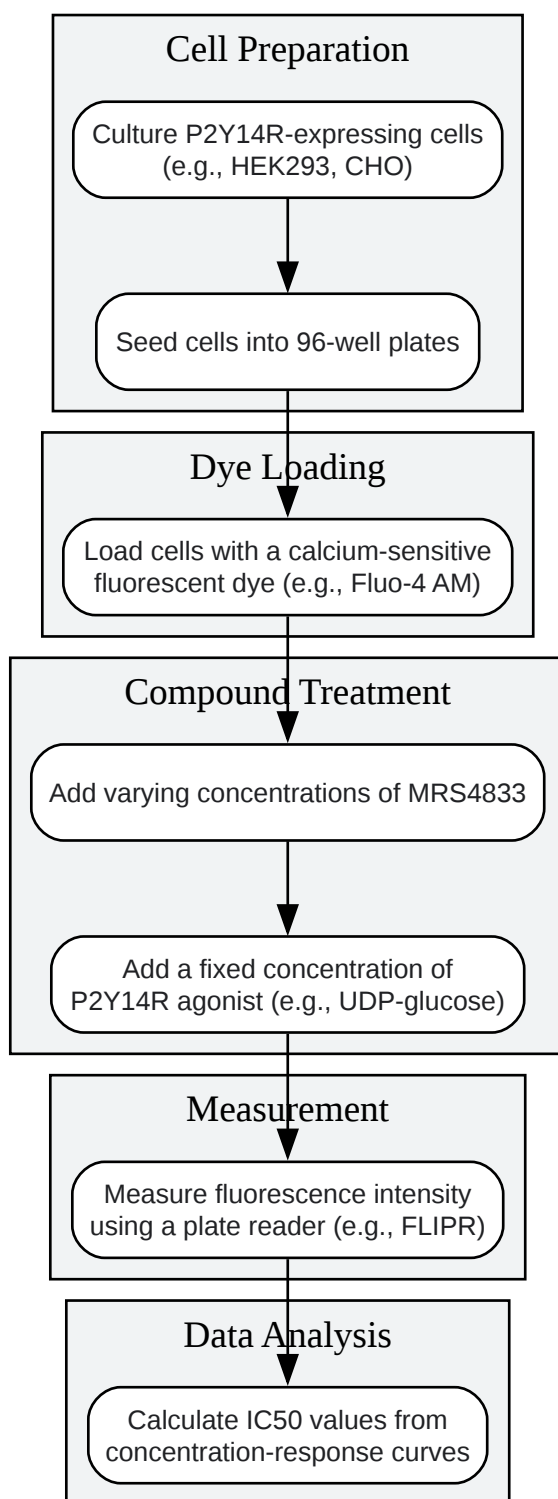
Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of P2Y14 receptor antagonists. The following are representative methodologies for key in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing the P2Y14 receptor.

Workflow Diagram:



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Calcium Mobilization Assay Workflow

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
- **Cell Seeding:** Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
- **Dye Loading:** The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
- **Compound Addition:** The dye solution is removed, and cells are washed. Varying concentrations of **MRS4833** are added to the wells and incubated for a specified period.
- **Agonist Stimulation:** A fixed concentration of a P2Y14 receptor agonist (e.g., UDP-glucose) is added to the wells to stimulate calcium release.
- **Fluorescence Measurement:** Changes in intracellular calcium are monitored by measuring fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- **Data Analysis:** The antagonist effect of **MRS4833** is quantified by determining the concentration that inhibits 50% of the agonist-induced response (IC₅₀) using non-linear regression analysis of the concentration-response data.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of **MRS4833** to reverse the agonist-mediated inhibition of adenylyl cyclase activity.

Methodology:

- **Cell Culture:** C6 glioma cells stably expressing the P2Y14 receptor are a suitable cell line for this assay.
- **Membrane Preparation:** Cell membranes are prepared from the cultured cells by homogenization and centrifugation.

- **Assay Reaction:** Membranes are incubated in a reaction mixture containing ATP, a cAMP-generating system (e.g., forskolin to stimulate adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), the P2Y14R agonist (UDP-glucose), and varying concentrations of **MRS4833**.
- **cAMP Quantification:** The reaction is terminated, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The ability of **MRS4833** to block the agonist's inhibitory effect on adenylyl cyclase is used to determine its potency.

Radioligand Binding Assay

This assay directly measures the affinity of **MRS4833** for the P2Y14 receptor.

Methodology:

- **Membrane Preparation:** Membranes from cells expressing the P2Y14 receptor are prepared as described above.
- **Binding Reaction:** The membranes are incubated with a radiolabeled P2Y14 receptor ligand (e.g., [3H]UDP) and varying concentrations of unlabeled **MRS4833**.
- **Separation of Bound and Free Ligand:** The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- **Quantification of Radioactivity:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The concentration of **MRS4833** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

Synthesis

The synthesis of **MRS4833** and related 4,7-disubstituted 2-naphthoic acid derivatives has been described in the scientific literature. A general synthetic scheme involves a multi-step process,

often utilizing Suzuki coupling reactions to introduce the aryl substituents at the 4 and 7 positions of the naphthalene core. The specific details of the synthesis are proprietary to the discovering institution and are not fully available in the public domain.

In Vivo Applications

MRS4833 has demonstrated efficacy in preclinical animal models of inflammatory diseases, highlighting its therapeutic potential.

Protease-Mediated Asthma Model

In a mouse model of protease-mediated asthma, **MRS4833** has been shown to reduce airway eosinophilia, a key feature of allergic asthma.

Chronic Neuropathic Pain Model

In a mouse model of chronic constriction injury (CCI), a model of neuropathic pain, orally administered **MRS4833** has been shown to reverse chronic neuropathic pain.

Conclusion

MRS4833 is a potent and selective P2Y₁₄ receptor antagonist that serves as a critical tool for researchers in the field of purinergic signaling. Its demonstrated efficacy in preclinical models of asthma and neuropathic pain underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive resource for scientists and drug development professionals working with **MRS4833**, offering key pharmacological data, insights into its mechanism of action, and detailed experimental methodologies. Further research into the pharmacokinetics and safety profile of **MRS4833** will be crucial for its translation into clinical applications.

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References

- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
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